molecular formula C11H10F6O4 B1306099 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate CAS No. 678-95-5

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate

Cat. No.: B1306099
CAS No.: 678-95-5
M. Wt: 320.18 g/mol
InChI Key: DOZNAYNLYNBXKE-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate is a fluorinated ester of propenoic acid. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate typically involves the esterification of 2-Propenoic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Polymerization: This compound can undergo radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Addition Reactions: Reagents such as bromine, hydrogen, and other electrophiles are commonly used.

    Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.

Major Products Formed

    Addition Reactions: Products include halogenated derivatives and hydrogenated compounds.

    Polymerization: Fluorinated polymers with unique chemical and physical properties.

    Hydrolysis: 2-Propenoic acid and the corresponding fluorinated alcohol.

Scientific Research Applications

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants.

    Biology: Studied for its potential use in drug delivery systems due to its chemical stability and resistance to degradation.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and resistance to biofouling.

    Industry: Used in the production of high-performance materials, such as fluorinated coatings and lubricants, which offer superior chemical resistance and durability.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester: Another fluorinated ester with similar chemical properties but a longer fluorinated chain.

    2-Propenoic acid, 3-(2-hydroxyphenyl)-: A compound with a hydroxyl group, offering different reactivity and applications.

    2-Propenoic acid, ethyl ester: A simpler ester of propenoic acid without fluorine atoms, used in different industrial applications.

Uniqueness

2,2,3,3,4,4-hexafluoro-1,5-pentyl diacrylate is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments.

Properties

IUPAC Name

(2,2,3,3,4,4-hexafluoro-5-prop-2-enoyloxypentyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O4/c1-3-7(18)20-5-9(12,13)11(16,17)10(14,15)6-21-8(19)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZNAYNLYNBXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(COC(=O)C=C)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060986
Record name 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate
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Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-95-5
Record name 2,2,3,3,4,4-Hexafluoropentamethylene diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(2,2,3,3,4,4-hexafluoro-1,5-pentanediyl) ester
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Record name 1H,1H,5H,5H-Perfluoro-1,5-pentanediol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate
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